An In-depth Technical Guide to Methyl 3-(pyrimidin-5-yl)propanoate
An In-depth Technical Guide to Methyl 3-(pyrimidin-5-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(pyrimidin-5-yl)propanoate is a heterocyclic organic compound incorporating a pyrimidine ring, a structural motif of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its structure, properties, and potential applications. Due to the limited availability of direct experimental data for this specific molecule, this document combines reported information for closely related compounds with predicted data to offer a valuable resource for researchers. The guide includes a detailed synthesis protocol adapted from established methods for similar pyrimidine derivatives, tabulated physical and chemical properties, and an analysis of its potential spectroscopic characteristics. Furthermore, it touches upon the broader biological significance of pyrimidine-containing molecules in drug discovery and outlines a general workflow for its synthesis and characterization.
Chemical Structure and Properties
Methyl 3-(pyrimidin-5-yl)propanoate possesses a central pyrimidine ring substituted at the 5-position with a methyl propanoate group. The structural formula and key identifiers are presented below.
Chemical Structure:
Table 1: Chemical Identifiers and Computed Properties
| Identifier/Property | Value | Reference |
| IUPAC Name | methyl 3-(pyrimidin-5-yl)propanoate | [1] |
| Synonyms | Methyl 5-pyrimidinepropanoate, 5-Pyrimidinepropanoic acid methyl ester | [1] |
| CAS Number | 224776-16-3 | [1] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| InChIKey | IETPBWLTYJTNJG-UHFFFAOYSA-N | [1] |
| Canonical SMILES | COC(=O)CCC1=CN=CN=C1 | |
| XLogP3 | 0.3 | [1] |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 4 | |
| Exact Mass | 166.074228 g/mol | [1] |
| Monoisotopic Mass | 166.074228 g/mol | [1] |
| Topological Polar Surface Area | 55.1 Ų | |
| Heavy Atom Count | 12 | |
| Complexity | 185 |
Table 2: Predicted Physical Properties
| Property | Predicted Value | Notes |
| Melting Point | Not available | Experimental data is not readily available. |
| Boiling Point | Not available | Experimental data is not readily available. |
| Solubility | Soluble in polar organic solvents | Based on the structure (ester and pyrimidine functionalities). |
Synthesis and Experimental Protocols
While a specific synthesis protocol for Methyl 3-(pyrimidin-5-yl)propanoate is not extensively documented in publicly available literature, a straightforward and efficient method can be adapted from the synthesis of other 3-(pyrimidinyl)propanoates. The following protocol is based on the general principles of pyrimidine synthesis from β-dicarbonyl compounds or their equivalents and amidines.
Proposed Synthesis of Methyl 3-(pyrimidin-5-yl)propanoate
A plausible synthetic route involves the condensation of a suitable three-carbon building block with formamidine. One potential starting material is methyl 3-formylpropanoate, which can be reacted with formamidine to construct the pyrimidine ring.
Experimental Protocol:
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Preparation of the reaction mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-formylpropanoate (1 equivalent) in a suitable solvent such as ethanol or methanol.
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Addition of reagents: To this solution, add formamidine acetate (1.2 equivalents) and a catalytic amount of a base, for example, sodium ethoxide or sodium methoxide (0.2 equivalents).
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Reaction conditions: The reaction mixture is then heated to reflux and stirred for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Methyl 3-(pyrimidin-5-yl)propanoate.
Spectroscopic Data (Predicted)
Table 3: Predicted Spectroscopic Data
| Spectroscopy | Predicted Peaks and Interpretation |
| ¹H NMR | δ ~9.1 ppm (s, 1H, pyrimidine H-2), δ ~8.7 ppm (s, 2H, pyrimidine H-4, H-6), δ 3.6 ppm (s, 3H, -OCH₃), δ 2.9 ppm (t, 2H, -CH₂-pyrimidine), δ 2.7 ppm (t, 2H, -CH₂-C=O). |
| ¹³C NMR | δ ~172 ppm (C=O), δ ~158 ppm (pyrimidine C-2), δ ~157 ppm (pyrimidine C-4, C-6), δ ~125 ppm (pyrimidine C-5), δ ~52 ppm (-OCH₃), δ ~30 ppm (-CH₂-C=O), δ ~25 ppm (-CH₂-pyrimidine). |
| IR (Infrared) | ~3050 cm⁻¹ (aromatic C-H stretch), ~2950 cm⁻¹ (aliphatic C-H stretch), ~1740 cm⁻¹ (C=O ester stretch), ~1580, 1470 cm⁻¹ (C=N and C=C ring stretch). |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 166. Key fragmentation peaks would likely correspond to the loss of the methoxy group (-OCH₃, m/z = 135) and the ester group (-COOCH₃, m/z = 107). |
Biological Activity and Drug Development Potential
The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents due to its ability to mimic the structures of purines and pyrimidines found in nucleic acids.[2][3] Derivatives of pyrimidine are known to exhibit a broad spectrum of biological activities including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][3][4]
While there are no specific biological studies reported for Methyl 3-(pyrimidin-5-yl)propanoate, its structure suggests potential as a building block in drug discovery. The propanoate side chain offers a handle for further chemical modification, allowing for the synthesis of a library of derivatives to be screened for various biological targets. The pyrimidine core itself can interact with numerous enzymes and receptors, making this compound an interesting starting point for the development of novel therapeutics.
Visualizations
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of Methyl 3-(pyrimidin-5-yl)propanoate.
Caption: A logical workflow for the synthesis and characterization of Methyl 3-(pyrimidin-5-yl)propanoate.
Conclusion
Methyl 3-(pyrimidin-5-yl)propanoate is a molecule with a simple yet versatile structure that holds potential for applications in chemical synthesis and drug discovery. While direct experimental data on this compound is limited, this guide provides a solid foundation for researchers by presenting a plausible synthesis strategy, predicted properties, and an overview of the potential significance of the pyrimidine core. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.
